N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core fused with a thioacetamide moiety. Key structural elements include:
- A 5-chloro-2-methoxyphenyl group linked to the acetamide nitrogen, which may influence lipophilicity and receptor binding.
- A thioether bridge (-S-) connecting the acetamide to the pyrimidinone, which enhances conformational flexibility compared to oxygen or methylene linkages .
Its synthesis likely involves alkylation of a thiopyrimidinone intermediate with a chloroacetamide derivative, as seen in analogous pathways (e.g., alkylation steps in and ) .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-30-19-9-8-14(23)11-17(19)25-20(28)13-31-21-16-6-4-7-18(16)27(22(29)26-21)12-15-5-2-3-10-24-15/h2-3,5,8-11H,4,6-7,12-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINYGKBTYGIHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex synthetic compound with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21ClN4O3S
- Molecular Weight : 456.9 g/mol
- CAS Number : 899954-95-1
The structure features multiple functional groups that may interact with biological targets, enhancing its potential as a therapeutic agent.
Anti-inflammatory Activity
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized in related research demonstrated greater anti-inflammatory activity than curcumin in various assays .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies on similar derivatives have shown promising results against various cancer cell lines. For example, certain synthesized compounds exhibited optimal cytotoxic effects against cancerous cell lines while maintaining low toxicity towards normal cells .
Data Table: Biological Activity Summary
Case Studies
- Anti-inflammatory Effects : In a comparative study, several synthesized compounds were tested for their ability to inhibit the activation of LX2 cells. The results indicated that compounds structurally related to this compound showed significant inhibition at concentrations as low as 10 μM .
- Anticancer Efficacy : A series of derivatives were evaluated for their anticancer properties against various cell lines. The most active compounds demonstrated IC50 values significantly lower than those of established chemotherapeutics, indicating a strong potential for development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in inflammatory and cancer pathways. Its structural features allow for engagement with multiple binding sites on proteins or receptors, which is essential for modulating biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[d]pyrimidinone Cores
Several analogues share the cyclopenta[d]pyrimidinone scaffold but differ in substituents:
Functional Group Variations
- Pyrimidine vs. Thiophene Hybrids: Compounds like N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide () replace the pyrimidinone with a pyrazine-thiophene system, reducing ring strain but altering electron distribution . The target’s pyridine substituent may offer better solubility than thiophene-based analogues due to nitrogen’s hydrogen-bonding capacity.
Data Tables
Table 1: Key Spectral and Physical Properties of Analogues
Table 2: Substituent Effects on Bioactivity (Hypothetical Projection)
| Substituent Combination | Predicted Impact |
|---|---|
| 5-Chloro-2-methoxyphenyl + pyridin-2-ylmethyl | Enhanced solubility and target selectivity due to methoxy and pyridine interactions |
| 4-Chlorophenyl + isopropyl | Increased steric hindrance, potentially reducing binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
